

## Application Notes and Protocols for Amphetamine Challenge with [18F]fallypride PET

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fallypride |           |
| Cat. No.:            | B043967    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an amphetamine challenge study using [18F]**fallypride** Positron Emission Tomography (PET). This methodology is a powerful tool for in vivo quantification of dopamine release in the brain, with significant applications in neuroscience research and the development of novel therapeutics for neuropsychiatric and neurological disorders.

## Introduction

The amphetamine challenge coupled with [18F]fallypride PET imaging allows for the measurement of endogenous dopamine release in both striatal and extrastriatal brain regions. [1][2] [18F]fallypride is a high-affinity antagonist for dopamine D2/D3 receptors. Amphetamine administration induces a transient increase in synaptic dopamine, which then competes with [18F]fallypride for binding to D2/D3 receptors. This competition results in a measurable reduction in the [18F]fallypride PET signal, which is proportional to the amount of dopamine released.[3][4] This technique is invaluable for studying the integrity of the presynaptic dopamine system in various conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[5]

# Signaling Pathway of Amphetamine-Induced Dopamine Release

Amphetamine increases extracellular dopamine levels primarily by targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). The following diagram illustrates the key steps in this process.

**Caption:** Amphetamine's mechanism of action on dopamine release.

## **Experimental Workflow**

The general workflow for an amphetamine challenge [18F] **fallypride** PET study involves a baseline scan followed by an amphetamine administration and a second PET scan.

Caption: Workflow of an amphetamine challenge PET study.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from representative [18F]**fallypride** PET amphetamine challenge studies.

Table 1: Amphetamine Dosage and [18F]fallypride Administration

| Subject<br>Population | Amphetamine<br>Dose    | Route of<br>Administration | [18F]fallypride<br>Injected Dose<br>(MBq) | Reference |
|-----------------------|------------------------|----------------------------|-------------------------------------------|-----------|
| Healthy<br>Volunteers | 0.3 mg/kg              | Intravenous (i.v.)         | -                                         | [1][2]    |
| Healthy<br>Volunteers | 0.5 mg/kg              | Oral (p.o.)                | -                                         | [6]       |
| Baboons               | 0.3, 0.5, 1.0<br>mg/kg | Intravenous (i.v.)         | -                                         | [3][7]    |
| Healthy<br>Volunteers | -                      | -                          | 179 ± 17                                  | [8]       |



Table 2: Amphetamine-Induced Reduction in [18F] fallypride Binding Potential (BPND)

| Brain Region     | Amphetamine<br>Dose (mg/kg) | % Decrease in<br>BPND (mean ±<br>SD) | Subject<br>Population | Reference |
|------------------|-----------------------------|--------------------------------------|-----------------------|-----------|
| Striatum         | 0.3                         | -                                    | Healthy<br>Volunteers | [1]       |
| Striatum         | 0.3                         | -14%                                 | Baboons               | [3][7]    |
| Striatum         | 0.5                         | -18%                                 | Baboons               | [3][7]    |
| Striatum         | 1.0                         | -49%                                 | Baboons               | [3][7]    |
| Thalamus         | 0.3                         | -14%                                 | Baboons               | [3][7]    |
| Thalamus         | 0.5                         | -23%                                 | Baboons               | [3][7]    |
| Thalamus         | 1.0                         | -25%                                 | Baboons               | [3][7]    |
| Hippocampus      | 0.3                         | -12%                                 | Baboons               | [3][7]    |
| Hippocampus      | 0.5                         | -24%                                 | Baboons               | [3][7]    |
| Hippocampus      | 1.0                         | -36%                                 | Baboons               | [3][7]    |
| Ventral Striatum | -                           | 15.5 ± 8.7%<br>(males)               | Healthy<br>Volunteers | [9]       |
| Right Pallidum   | -                           | 11.6 ± 6.1%<br>(males)               | Healthy<br>Volunteers | [9]       |

## **Detailed Experimental Protocols**

This section provides a synthesized protocol based on common practices in the cited literature.

## **Subject Selection and Preparation**

Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population.
 Exclude individuals with a history of major medical or psychiatric illness, substance abuse, or contraindications to amphetamine or PET scanning.[5][10]



- Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
- Screening: Perform a complete physical and neurological examination, electrocardiogram (ECG), and routine laboratory blood and urine tests to ensure subject eligibility.[10]
- Pre-scan Instructions: Instruct subjects to abstain from caffeine, alcohol, and nicotine for at least 24 hours before each PET scan. A fasting period of at least 4-6 hours is also recommended.

## [18F]fallypride PET Imaging Protocol

This protocol typically involves two PET scans: a baseline scan and a post-amphetamine scan, which can be performed on the same day or on separate days.[1][6]

#### 5.2.1. Baseline PET Scan

- Positioning: Position the subject comfortably in the PET scanner with their head immobilized using a head holder to minimize motion artifacts.
- Transmission Scan: Perform a transmission scan for attenuation correction prior to the emission scan.
- Radiotracer Administration: Administer [18F]fallypride as a slow intravenous bolus injection.
   [8] The typical injected dose is around 185 MBq (5 mCi), adjusted for subject weight.
- Emission Scan: Start dynamic emission data acquisition simultaneously with the radiotracer injection. The total scan duration can be up to 240 minutes.[1] A typical framing protocol might be:
  - 3 x 20 seconds
  - 3 x 1 minute
  - 3 x 2 minutes
  - 2 x 5 minutes



Subsequent frames of 10 minutes[1]

#### 5.2.2. Amphetamine Administration

- Dosage: Administer d-amphetamine at a dose of 0.3-0.5 mg/kg.[1][6]
- Route: Administration can be either intravenous (i.v.) or oral (p.o.).[1][5]
  - Intravenous: Administer over approximately 45 seconds.[1]
  - o Oral: Administer in capsule form.
- Timing: The timing of amphetamine administration relative to the second PET scan is critical. For i.v. administration, the scan typically commences 30 minutes after the injection.[1] For oral administration, a waiting period of up to 3 hours is common to allow for peak plasma concentrations.[6]

#### 5.2.3. Post-Amphetamine PET Scan

• Follow the same procedure as the baseline PET scan for positioning, transmission, radiotracer administration, and emission data acquisition.

## **Data Analysis**

- Image Reconstruction: Reconstruct the dynamic PET data using standard algorithms (e.g., ordered subset expectation maximization).
- Image Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).
- Kinetic Modeling: Use kinetic modeling to estimate the [18F]fallypride binding potential
  (BPND), which is an index of D2/D3 receptor availability. The Simplified Reference Tissue
  Model (SRTM or SRTM2) is commonly used, with the cerebellum serving as the reference
  region due to its low density of D2/D3 receptors.[1][11]
- Quantification of Dopamine Release: Calculate the percentage change in BPND between the baseline and post-amphetamine scans for each ROI. This percentage change is taken as a measure of amphetamine-induced dopamine release.[6]



Formula:  $\%\Delta BPND = [(BPND_baseline - BPND_amphetamine) / BPND_baseline] * 100$ 

### Conclusion

The amphetamine challenge with [18F]**fallypride** PET is a robust and reliable method for quantifying dopamine release in the living human brain.[2] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and implement studies investigating the role of the dopamine system in health and disease. Careful attention to experimental design, particularly the timing of amphetamine administration and the choice of kinetic model, is crucial for obtaining accurate and reproducible results.[8][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striatal and extrastriatal dopamine release measured with PET and [(18)F] fallypride -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amphetamine on [(18)F]fallypride in vivo binding to D(2) receptors in striatal and extrastriatal regions of the primate brain: Single bolus and bolus plus constant infusion studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECT imaging of striatal dopamine release after amphetamine challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety of Oral Amphetamine Administered during Positron Emission Tomography Scans in Medically Screened Humans PMC [pmc.ncbi.nlm.nih.gov]







- 11. Reference region modeling approaches for amphetamine challenge studies with [11C]FLB 457 and PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Amphetamine Challenge with [18F]fallypride PET]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043967#protocol-for-amphetamine-challenge-with-18f-fallypride-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com